molecular formula C9H7ClF3NO2 B066340 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 161290-85-3

2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B066340
CAS No.: 161290-85-3
M. Wt: 253.6 g/mol
InChI Key: MIWYZHHKNDZBCB-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C9H7ClF3NO2 and its molecular weight is 253.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound notable for its diverse biological activities. Its unique chemical structure, characterized by the presence of both chloro and trifluoromethoxy groups, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H8ClF3NO2
  • Molecular Weight : 253.62 g/mol
  • IUPAC Name : 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide
  • CAS Number : 2707-23-5

The presence of the trifluoromethoxy group is particularly significant as it increases the lipophilicity of the compound, which can enhance its bioavailability and interaction with cellular targets.

The biological activity of this compound is primarily mediated through its interaction with various biomolecules. Research indicates that it may exert its effects by:

  • Inhibiting Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Modulating Receptor Activity : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to conditions such as epilepsy and inflammation.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of several derivatives similar to this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited significant protective effects against seizures in animal models:

  • Maximal Electroshock (MES) Test : Compounds demonstrated varying degrees of protection, with some achieving high efficacy at doses of 100 mg/kg.
  • 6-Hz Model : This model simulates human partial seizures; several derivatives showed promising results in reducing seizure frequency and severity.
CompoundMES Protection (mg/kg)6-Hz Model Efficacy
Compound A100Positive
Compound B300Moderate
This compoundTBDTBD

Antimicrobial Activity

Research suggests that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Results indicated MIC values in the low micromolar range, suggesting strong antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Studies

  • Case Study on Anticonvulsant Efficacy :
    A series of animal studies were conducted to evaluate the anticonvulsant efficacy of related compounds. The study revealed that modifications to the trifluoromethoxy group significantly influenced the anticonvulsant properties, highlighting the importance of structural optimization in drug design.
  • Antimicrobial Screening :
    Another study focused on the antimicrobial activity of this compound against clinical isolates. The compound was compared to standard antibiotics, where it showed comparable or superior efficacy against resistant strains.

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWYZHHKNDZBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344998
Record name 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161290-85-3
Record name 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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